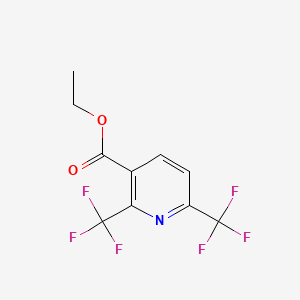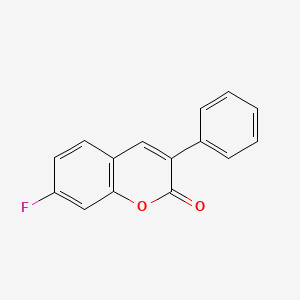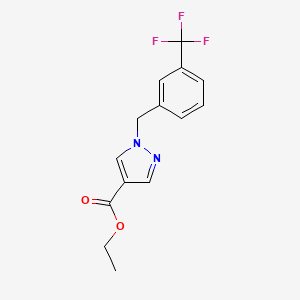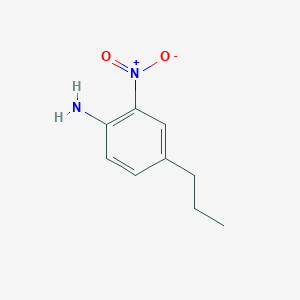
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester
概要
説明
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester is a derivative of nicotinic acid, a form of vitamin B3. It possesses two trifluoromethyl groups at positions 2 and 6 of the pyridine ring and an ethyl ester group attached to the carboxylic acid group. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
準備方法
The synthesis of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester typically involves the esterification of 2,6-Bis-trifluoromethyl-nicotinic acid. The reaction conditions often include the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
化学反応の分析
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester undergoes several types of chemical reactions:
-
Hydrolysis: : The ester bond can be cleaved under basic or acidic conditions, releasing ethanol and 2,6-Bis-trifluoromethyl-nicotinic acid.
- :
Reaction Equation: C10H7F6NO2+H2O→C9H5F6NO4+C2H5OH
-
Substitution Reactions: : The trifluoromethyl groups might be susceptible to nucleophilic substitution reactions under specific conditions, depending on the reaction medium and nucleophile strength.
科学的研究の応用
Medicinal Chemistry: Due to the presence of the nicotinic acid moiety, this compound can be used in the development of new pharmaceuticals, particularly those targeting metabolic pathways involving nicotinic acid.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Material Science: The electron-withdrawing trifluoromethyl groups can influence the electronic properties of materials, making this compound useful in the development of new materials with specific electronic characteristics.
作用機序
The mechanism by which 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester exerts its effects is not well-documented. the presence of electron-withdrawing trifluoromethyl groups at positions 2 and 6 of the pyridine ring can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The ethyl ester group can also influence the compound’s solubility and reactivity, which may play a role in its biological activity.
類似化合物との比較
2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)nicotinic acid: This compound has a methyl group instead of an ethyl ester group, which can affect its solubility and reactivity.
2,5-Dichloro-6-(trifluoromethyl)nicotinic acid: This compound has chlorine atoms instead of trifluoromethyl groups, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which can enhance its lipophilicity and influence its interactions with biological targets.
特性
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-4-6(9(11,12)13)17-7(5)10(14,15)16/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKKYNGCDTXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)


![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)



![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)





